molecular formula C13H9F3O B080684 4-(4-Trifluoromethylphenyl)phenol CAS No. 10355-13-2

4-(4-Trifluoromethylphenyl)phenol

Cat. No.: B080684
CAS No.: 10355-13-2
M. Wt: 238.2 g/mol
InChI Key: AFPOYLCQXONCPX-UHFFFAOYSA-N
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Description

It belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds containing a benzene ring substituted with one or more trifluoromethyl groups . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

4-(4-Trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(4-Trifluoromethylphenyl)phenol involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves reducing this intermediate with zinc powder to obtain this compound with a yield of 71% . This method avoids the use of hydrofluoric acid, which is typically used in traditional processes, and should be carried out under anhydrous conditions to prevent the rapid conversion of trifluoromethylsilane to silanol in the presence of water and alkali .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. As a metabolite of fluoxetine, it is known to inhibit the reuptake of serotonin by blocking the transporter protein located in the presynaptic terminal . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood regulation. Additionally, it may inhibit the expression of pro-inflammatory cytokines, preventing inflammation mediated by interleukin-6 (IL-6) .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde
  • 3-(Trifluoromethyl)phenol
  • 4-Cyanophenol
  • 4-Fluorophenol
  • 4-Nitrobenzaldehyde
  • 4-Hydroxybenzyl alcohol
  • 2-Hydroxybenzotrifluoride
  • 4′-Hydroxyacetophenone
  • 4-Nitrobenzyl alcohol

Uniqueness

4-(4-Trifluoromethylphenyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOYLCQXONCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573870
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10355-13-2
Record name 4-(4-Trifluoromethylphenyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(trifluoromethyl)phenyl]phenol
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Record name 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromophenol (5 g, 28.9 mmol), 4-trifluoromethyl phenyl boronic acid (6.59 g, 34.7 mmol), potassium carbonate (12 g, 86.7 mmol) and palladium acetate (0.324 g, 1.445 mmol) are placed in water (50 mL), and the resulting mixture is stirred at room temperature over night under open air. The mixture is filtered through celite and extracted with ethyl acetate (3×200 ml). The combined organic layers are washed with water, 1N HCl, water, brine, dried (MgSO4), concentrated and chromatographed to yield the title compound as a white solid (6.0 g, 87%).
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5 g
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6.59 g
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12 g
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50 mL
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0.324 g
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Yield
87%

Synthesis routes and methods III

Procedure details

4-(trifluoromethyl)phenylboronic acid (263 mg, 1.39 mmol) was suspended in water (2 mL). 4-bromophenol (0.200 g, 1.16 mmol), potassium carbonate (484 mg, 3.47 mmol), and palladium(II) acetate (13.3 mg, 0.0580 mmol) were added. The reaction was allowed to stir open to ambient atmosphere for 60 hours. The reaction was filtered through Celite and extracted three times with ethyl acetate. The combined organics were washed with 1N HCl, water, and brine, dried over magnesium sulfate, filtered and concentrated. Purification by column chromatography (0-20% ethyl acetate in heptanes) gave 4′-(trifluoromethyl) biphenyl-4-ol (150 mg, 55%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 7.63-7.70 (m, 4H), 7.50-7.54 (m, 2H), 6.95 (d, J=8.8 Hz, 2H), 4.81 (s, 1H). MS (M−1): 237.0.
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263 mg
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0.2 g
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484 mg
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13.3 mg
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2 mL
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